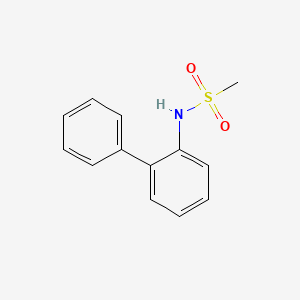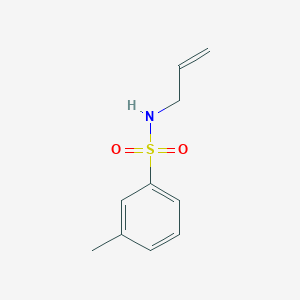
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone, also known as ACPM, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and research. ACPM is a member of the pyrrolidin-1-yl-methanone family of compounds, which have been shown to exhibit a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been shown to interact with a variety of molecular targets, including ion channels, receptors, and enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to reduce pain and inflammation, and to exhibit anticonvulsant activity. Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has several advantages as a research tool, including its ability to modulate a variety of targets and its potential as a therapeutic agent. However, the compound also has some limitations, including its relatively complex synthesis and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on Acenaphthen-5-yl-pyrrolidin-1-yl-methanone. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Additionally, further investigation is needed to fully understand the mechanism of action of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone and its potential as a therapeutic agent for various diseases. Finally, research on the potential toxicity and safety profile of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone is also needed to fully evaluate its potential as a research tool and therapeutic agent.
Métodos De Síntesis
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone can be synthesized through a multi-step process involving the reaction of acenaphthene with pyrrolidine and subsequent modifications. The synthesis of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been described in detail in several scientific publications, and the compound has been produced in both laboratory and industrial settings.
Aplicaciones Científicas De Investigación
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been the subject of numerous scientific studies investigating its potential as a therapeutic agent. The compound has been shown to exhibit activity against a variety of targets, including enzymes, receptors, and ion channels. Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been demonstrated to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models, and has also shown promise as a potential treatment for neurodegenerative diseases.
Propiedades
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-10-1-2-11-18)15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSYZVFNIQCLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)

![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)

![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)

